5-(3,4-dimethoxyphenyl)-2H-tetrazole
説明
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-14-7-4-3-6(5-8(7)15-2)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRZMZRQOCOXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNN=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345035 | |
| Record name | 5-(3,4-dimethoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10493-27-3 | |
| Record name | 5-(3,4-dimethoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
類似化合物との比較
Structural Analogues of 5-(Aryl)-2H-Tetrazoles
The biological and chemical properties of tetrazole derivatives are heavily influenced by substituents on the aryl group. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups :
- Stereoelectronic Effects :
Comparison with Non-Tetrazole Heterocycles
Tetrazole analogs are often compared to oxadiazoles, triazoles, and chalcones due to structural similarities:
Research Findings and Data Tables
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 2.1 | 0.15 (water) | 220.2 |
| 5-(4-Methoxyphenyl)-2H-tetrazole | 1.8 | 0.20 (water) | 176.2 |
| 5-(4-Nitrophenyl)-1H-tetrazole | 2.5 | 0.08 (water) | 191.1 |
Q & A
Q. What are the optimal synthetic routes for 5-(3,4-dimethoxyphenyl)-2H-tetrazole, and how can reaction conditions be systematically optimized?
The synthesis of this compound derivatives typically involves cyclization reactions using precursors like hydrazides or nitriles. Key parameters include solvent choice (e.g., DMSO for reflux efficiency), reaction time (18–24 hours), and purification methods (e.g., crystallization with ethanol-water mixtures). For example, analogous triazole derivatives were synthesized via hydrazide cyclization under reflux, achieving ~65% yield after crystallization . Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents like sodium azide or substituted aldehydes.
Q. How can researchers confirm the structural integrity of this compound derivatives?
Structural validation relies on a combination of elemental analysis , IR spectroscopy (to identify functional groups like C=N and tetrazole rings), ¹H/¹³C NMR (to confirm substituent positions and methoxy groups), and mass spectrometry (for molecular weight verification). Thin-layer chromatography (TLC) is critical for assessing purity and reaction progress . For example, methoxy protons in the 3,4-dimethoxyphenyl group typically appear as singlets at δ ~3.8–4.0 ppm in NMR spectra .
Q. What preliminary biological assays are recommended for screening this compound derivatives?
Initial screening should focus on antimicrobial activity (e.g., against Staphylococcus aureus or Candida albicans using agar diffusion assays) and cytotoxicity (via MTT assays on human cell lines). Computational tools like PASS Online or SwissADME can predict bioavailability and toxicity, guiding prioritization of compounds for in vitro testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar this compound analogs?
Discrepancies often arise from minor structural variations (e.g., methoxy vs. trifluoromethoxy substituents) or assay conditions. A three-step approach is recommended:
Q. What mechanistic insights underpin the antimicrobial activity of this compound derivatives?
Studies on analogous triazole-thioacetic acid derivatives suggest inhibition of biofilm formation and disruption of microbial membrane integrity via lipophilic interactions. The dimethoxyphenyl group enhances penetration through lipid bilayers, while the tetrazole ring chelates metal ions critical for microbial enzymes . Advanced techniques like SEM imaging of treated microbial cells and ROS detection assays can validate these mechanisms .
Q. How can factorial design improve the scalability of this compound synthesis?
A 2³ factorial design can optimize three critical factors:
- Temperature (80–120°C).
- Solvent polarity (ethanol vs. DMF).
- Catalyst loading (e.g., acetic acid, 5–10 mol%). Response surface methodology (RSM) identifies interactions between variables, maximizing yield while minimizing side products like hydrolyzed intermediates .
Q. What computational strategies predict the acute toxicity of this compound derivatives?
In silico toxicity prediction tools like ProTox-II and LAZAR assess LD₅₀ values and organ-specific toxicity (e.g., hepatotoxicity). Key descriptors include logP (lipophilicity) and topological polar surface area (TPSA). For example, esters of triazole-thioacetic acids show lower predicted toxicity than free acids due to improved metabolic stability .
Methodological Guidance
Q. How should researchers design experiments to explore structure-activity relationships (SAR) in this compound class?
- Vary substituents systematically : Compare 3,4-dimethoxy with 2,4-dimethoxy or 3,4,5-trimethoxy analogs.
- Modify the tetrazole ring : Introduce methylthio or carboxamide groups at position 2.
- Assay diversification : Test against multiple targets (e.g., kinases, ion channels) to identify polypharmacology .
Q. What are the challenges in characterizing reactive intermediates during this compound synthesis?
Labile intermediates like azide precursors require low-temperature stabilization (−20°C) and inert atmospheres. LC-MS/MS with electrospray ionization (ESI) tracks intermediates in real-time, while HPLC-DAD ensures purity before proceeding to cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
